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Calmodulin from bovine testes -

Calmodulin from bovine testes

Catalog Number: EVT-13536535
CAS Number:
Molecular Formula: C34H39FN9O2+
Molecular Weight: 624.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Calmodulin is a calcium-binding messenger protein that plays a crucial role in various cellular processes. Specifically, calmodulin from bovine testes has garnered attention due to its involvement in sperm motility and other physiological functions. This protein is classified as a calcium sensor that modulates the activity of numerous enzymes and proteins in response to changes in intracellular calcium levels.

Source

Bovine calmodulin is derived from the testes of cattle (Bos taurus). It is commercially available in a native form, typically as a lyophilized powder with a molecular weight of approximately 16.680 kilodaltons. The compound is soluble in water at concentrations of 1 mg/ml and is stored at temperatures between -30°C and -10°C to maintain its stability .

Classification

Calmodulin belongs to the family of calcium-binding proteins known as EF-hand proteins. It is characterized by its ability to bind calcium ions, which induces conformational changes that enable it to interact with various target proteins, including kinases, phosphatases, and other signaling molecules. The bovine variant shares structural and functional similarities with calmodulin from other species, highlighting its conserved nature across different organisms.

Synthesis Analysis

Methods

The synthesis of calmodulin from bovine testes typically involves extraction and purification processes. These methods may include:

  • Tissue Homogenization: Bovine testes are homogenized in an appropriate buffer solution to release calmodulin.
  • Precipitation: Proteins are precipitated using ammonium sulfate or other agents to concentrate calmodulin.
  • Chromatography: Techniques such as ion-exchange chromatography or affinity chromatography are employed to purify calmodulin from other proteins based on its unique properties.

Technical Details

The purification process often requires careful monitoring of pH and ionic strength to optimize calmodulin yield and activity. The use of specific ligands that bind to calmodulin can enhance purity during affinity chromatography steps. Additionally, the final product is lyophilized for stability and ease of handling .

Molecular Structure Analysis

Structure

Calmodulin consists of four EF-hand motifs that can bind calcium ions. When calcium binds, it induces a conformational change that allows calmodulin to interact with target proteins. The structure can be described as follows:

  • N-terminal Domain: Contains two EF-hand motifs responsible for binding the first two calcium ions.
  • C-terminal Domain: Contains two additional EF-hand motifs for binding the next two calcium ions.

Data

The crystal structure of calmodulin has been resolved, revealing its globular shape with distinct domains that facilitate its function as a calcium sensor. The protein undergoes significant conformational changes upon calcium binding, which are critical for its interaction with downstream targets .

Chemical Reactions Analysis

Reactions

Calmodulin participates in several biochemical reactions primarily through its interactions with various enzymes and signaling pathways. Key reactions include:

  • Activation of Calmodulin-dependent Kinases: Upon binding calcium, calmodulin activates specific kinases, such as calmodulin-dependent kinase II, which phosphorylate target proteins.
  • Regulation of Phosphodiesterase Activity: Calmodulin can activate cyclic phosphodiesterase, influencing cyclic nucleotide levels within cells.

Technical Details

The kinetics of these reactions can vary significantly based on factors such as calcium concentration and the presence of other regulatory proteins. For instance, studies have shown distinct rate processes for calcium dissociation from calmodulin, indicating complex regulatory mechanisms at play .

Mechanism of Action

Process

Calmodulin's mechanism of action involves several steps:

  1. Calcium Binding: Calcium ions bind to the EF-hand motifs of calmodulin.
  2. Conformational Change: This binding induces a structural change in calmodulin, exposing hydrophobic regions that allow it to interact with target proteins.
  3. Activation of Targets: Calmodulin then binds to various target proteins, activating them or altering their activity based on the cellular context.

Data

Research indicates that the kinetics of these interactions can differ significantly between the N-terminal and C-terminal domains of calmodulin, reflecting their distinct roles in signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bovine native calmodulin appears as a white lyophilized powder.
  • Solubility: It is soluble in water at concentrations up to 1 mg/ml.

Chemical Properties

  • Molecular Weight: Approximately 16.680 kilodaltons.
  • Stability: Requires storage at low temperatures (-30°C to -10°C) to maintain activity.

These properties are critical for its use in laboratory settings and applications involving biochemical assays .

Applications

Calmodulin from bovine testes has several scientific applications:

  • Biochemical Research: Used extensively in studies related to calcium signaling pathways and enzyme regulation.
  • Sperm Motility Studies: Research into hyperactivated motility in sperm has highlighted the role of calmodulin in facilitating this process through calcium signaling pathways .
  • Drug Development: Understanding calmodulin's interactions may lead to the development of drugs targeting related pathways in various diseases.
Molecular Architecture and Structural Dynamics of Calmodulin

Domain Organization and EF-Hand Motifs in Calcium Coordination

Bovine calmodulin (CaM) exemplifies a conserved EF-hand calcium-binding protein characterized by two globular domains connected by a central α-helical linker. Each domain contains paired EF-hand motifs that form structurally independent lobes: the N-terminal lobe (N-lobe, residues 1-80) and C-terminal lobe (C-lobe, residues 81-148). The EF-hand motif itself is a helix-loop-helix structural domain where the calcium coordination loop (12 residues in canonical EF-hands) adopts a pentagonal bipyramidal configuration. This geometry positions six residues (denoted X, Y, Z, -Y, -X, -Z) to coordinate a single Ca²⁺ ion, with the invariant Glu/Asp at position -Z serving as a bidentate ligand [1] [6].

In bovine CaM, all four EF-hands are functional canonical motifs with conserved coordination chemistry. Key residues include:

  • Asp at position X (e.g., D20 in site I)
  • Asp at position Y (e.g., D22 in site I)
  • Asp at position Z (e.g., D24 in site I)
  • Bidentate Glu at position -Z (e.g., E31 in site I) [1] [6]

The structural integrity of each EF-hand is maintained by a hydrophobic core surrounding the Ca²⁺-binding loops, which stabilizes the helical arrangement. Upon Ca²⁺ binding, each loop undergoes a dramatic conformational shift that reorients the flanking helices from a closed antiparallel orientation (apo state) to an open perpendicular conformation (holo state). This transition exposes hydrophobic clefts critical for target protein recognition [1] [3] [6].

Table 1: Calcium Coordination Residues in Bovine Calmodulin EF-Hands

EF-Hand SitePosition XPosition YPosition ZPosition -YPosition -XPosition -Z
N-lobe Site IAsp20Asp22Asp24Thr26Glu31Glu31
N-lobe Site IIAsp56Asp58Ser60Glu62Asp64Glu67
C-lobe Site IIIAsn97Asp99Asp101Ser103Thr105Glu108
C-lobe Site IVAsp133Asp135Asp137Glu139Glu142Glu145

Conformational Plasticity of the Central Linker Region

The central linker region (residues 65-92) connecting the N- and C-lobes of bovine CaM is a structural master regulator. In the apo state, this region exhibits intrinsic disorder, appearing as a flexible tether without defined secondary structure in solution. This molecular flexibility enables the two lobes to sample a wide spatial distribution, adopting collapsed conformations where the lobes interact transiently [3] [6] [9].

Ca²⁺ binding induces a dramatic reorganization: the linker forms an extended α-helix in crystal structures. However, NMR studies reveal this helix is dynamic in solution, maintaining significant conformational heterogeneity even in the calcium-saturated state. This inherent plasticity allows bovine CaM to adopt diverse topologies when engaging target proteins. For example:

  • Wrapped conformations: The linker bends to allow both lobes to engage a single contiguous peptide (e.g., CaMKI, CaMKII)
  • Extended conformations: The linker remains elongated to bridge distinct domains of a target protein
  • Asymmetric binding: One lobe engages the target while the other remains dynamically disordered [3] [7] [9]

The linker's conformational adaptability is critical for target recognition diversity. Single-molecule FRET studies demonstrate that the inter-lobe distance fluctuates over 20-60 Å on microsecond timescales, enabling CaM to sample configurations complementary to various binding interfaces. This flexibility underpins CaM's ability to recognize over 300 target proteins despite its conserved structure [2] [7].

Table 2: Conformational States of the Calmodulin Linker Region

StateSecondary StructureInter-lobe DistanceTarget Binding Implications
Apo (Ca²⁺-free)Disordered10-20 Å (collapsed)Facilitates autoinhibited states
Holo (Ca²⁺-bound)Partial α-helix20-60 Å (dynamic)Samples configurations for target engagement
Target-EngagedTarget-dependentFixed by bindingDetermines wrapping vs. extended topologies

Structural Determinants of Calcium Binding Cooperativity

Calcium binding to bovine CaM exhibits positive cooperativity driven by hierarchical structural changes. This cooperativity operates at two levels: intradomain (within each lobe) and interdomain (between lobes). Within the N-lobe, Ca²⁺ binding to site II (higher affinity) increases the affinity of site I by 30-fold through rearrangement of helix-helix interfaces. Similarly, in the C-lobe, site IV binding enhances site III affinity through hydrophobic core repacking [4] [6] [10].

Interdomain cooperativity arises through allosteric communication mediated by the central linker. Calcium saturation of the C-lobe (higher affinity domain) induces structural transitions that propagate through the linker, increasing N-lobe Ca²⁺ affinity by approximately 10-fold. The molecular basis involves:

  • Hydrophobic gate hypothesis: Ca²⁺ binding to site III opens a hydrophobic gate between domains
  • Electrostatic network stabilization: Interdomain salt bridges (e.g., E82-K148) form upon C-lobe saturation
  • Linker helix stabilization: Partial helical structure in the linker enhances interdomain coupling [4] [10]

Mutagenesis studies confirm these mechanisms. Disrupting the hydrophobic core (F92A mutation) reduces intradomain cooperativity by >50%, while linker truncations (Δ78-81) abolish interdomain cooperativity without affecting intrinsic lobe affinities. Thermodynamic analyses reveal that cooperative binding provides a free energy advantage of 2.8-3.5 kcal/mol compared to independent sites, enabling CaM to respond effectively to narrow Ca²⁺ transients [4] [10].

Table 3: Thermodynamic Parameters of Calcium Binding to Bovine Calmodulin

Binding SiteKd (M)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Cooperativity Partner
Site I (N-lobe)2.1 × 10⁻⁵-6.31.27.5Site II
Site II (N-lobe)3.0 × 10⁻⁶-7.8-4.53.3Site I
Site III (C-lobe)2.5 × 10⁻⁶-7.9-3.84.1Site IV
Site IV (C-lobe)5.0 × 10⁻⁷-9.2-8.11.1Site III

Comparative Analysis of N-Lobe vs. C-Lobe Calcium Affinity

Bovine CaM exhibits lobe-specific calcium binding properties with significant functional implications. The C-lobe possesses higher Ca²⁺ affinity (Kd ~ 10⁻⁷ to 10⁻⁶ M) compared to the N-lobe (Kd ~ 10⁻⁶ to 10⁻⁵ M), primarily due to differences in dissociation kinetics. The C-lobe releases Ca²⁺ 10-100 times slower than the N-lobe, creating a temporal hierarchy in signal decoding [4] [6] [9].

Structural determinants of this asymmetry include:

  • Coordination chemistry: Site IV (C-lobe) contains all oxygen ligands from carboxylate groups (Asp133, Asp135, Asp137, Glu142), while site I (N-lobe) includes Thr26 at -Y position
  • Hydrophobic core composition: The C-lobe contains more methionine residues (11 vs. 7 in N-lobe) that optimize conformational stability
  • Electrostatic potential: The C-lobe exhibits a more negative surface potential (-15 kT/e vs. -10 kT/e in N-lobe), enhancing Ca²⁺ association rates [6] [9]

Functional consequences of this asymmetry are profound. During calcium transients, the N-lobe responds rapidly to initial Ca²⁺ increases due to faster association rates (kon ~ 10⁸ M⁻¹s⁻¹ vs. 10⁷ M⁻¹s⁻¹ for C-lobe). The C-lobe remains Ca²⁺-bound longer during signal decay, enabling different temporal control mechanisms:

  • Target activation sequencing: N-lobe engagement initiates target binding, followed by C-lobe stabilization
  • Frequency filtering: Low-frequency Ca²⁺ oscillations selectively activate N-lobe-dependent targets
  • Calcium buffering: The C-lobe retains Ca²⁺ during brief signal interruptions [4] [9]

Remarkably, lobe specificity extends to target regulation. Structural studies show SK2 channel variants induce distinct CaM conformations that alter C-lobe Ca²⁺ affinity by >10-fold, demonstrating that target proteins actively participate in shaping CaM's calcium-sensing properties [3].

Table 4: Functional Asymmetry Between Calmodulin Lobes in Bovine Calmodulin

PropertyN-Lobe (Sites I & II)C-Lobe (Sites III & IV)
Ca²⁺ Dissociation Constant10⁻⁶ - 10⁻⁵ M10⁻⁷ - 10⁻⁶ M
Association Rate (kₒₙ)0.5-2.5 × 10⁸ M⁻¹s⁻¹0.5-2.0 × 10⁷ M⁻¹s⁻¹
Dissociation Rate (kₒff)500-1500 s⁻¹5-50 s⁻¹
Methionine Content7 residues11 residues
Preferred Target Motifs1-5-10 motifs1-8-14 motifs
Response to Ca²⁺ OscillationsFast activationSustained activation

Properties

Product Name

Calmodulin from bovine testes

IUPAC Name

2-[3-[6-amino-7-(2-fluoro-4-phenoxyphenyl)purin-9-ium-9-yl]piperidine-1-carbonyl]-4-methyl-4-(4-methylpiperazin-1-yl)pent-2-enenitrile

Molecular Formula

C34H39FN9O2+

Molecular Weight

624.7 g/mol

InChI

InChI=1S/C34H39FN9O2/c1-34(2,42-16-14-40(3)15-17-42)19-24(20-36)33(45)41-13-7-8-25(21-41)43-23-44(30-31(37)38-22-39-32(30)43)29-12-11-27(18-28(29)35)46-26-9-5-4-6-10-26/h4-6,9-12,18-19,22-23,25H,7-8,13-17,21H2,1-3H3,(H2,37,38,39)/q+1

InChI Key

LPWPEJBLPDGWSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)[N+]2=CN(C3=C(N=CN=C32)N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N6CCN(CC6)C

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